molecular formula C8H9NOS B037452 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone CAS No. 120627-38-5

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone

Cat. No. B037452
M. Wt: 167.23 g/mol
InChI Key: IVPRKASFADFJOU-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone” is a chemical compound . It is a derivative of Ethanone, which is a ketone . The compound is part of the pyrrolo[2,1-b]thiazole class .


Synthesis Analysis

The synthesis of pyrrolo[2,1-b]thiazole derivatives has been a topic of interest in recent years . The synthesis methods are divided into three groups depending on the starting compounds: modification of thiazole derivatives, modification of derivatives of other heterocycles, and synthesis from acyclic compounds . For instance, 5-Aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles were obtained from arylidene derivatives of pyrazolones by the action of a twofold excess of the DMF·POCl3 complex .

properties

IUPAC Name

1-(2,3-dihydropyrrolo[2,1-b][1,3]thiazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(10)7-2-3-9-4-5-11-8(7)9/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRKASFADFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2N(CCS2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone

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